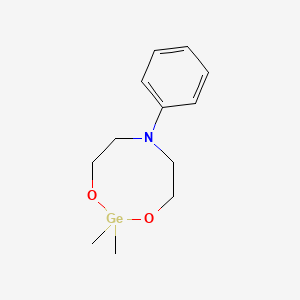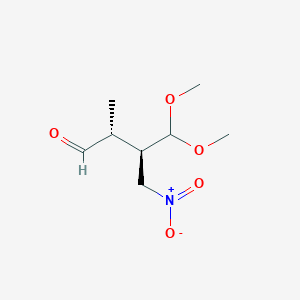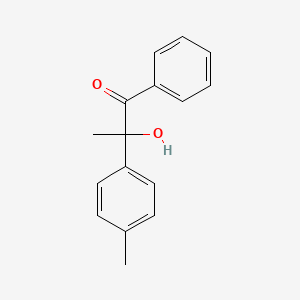
2,2-Dimethyl-6-phenyl-1,3,6,2-dioxazagermocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-6-phenyl-1,3,6,2-dioxazagermocane is a unique organogermanium compound characterized by its distinctive structure, which includes a germanium atom bonded to a dioxazagermocane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-6-phenyl-1,3,6,2-dioxazagermocane typically involves the reaction of germanium tetrachloride with appropriate organic ligands under controlled conditions. One common method includes the use of phenyl-substituted diols and germanium tetrachloride in the presence of a base to facilitate the formation of the dioxazagermocane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-6-phenyl-1,3,6,2-dioxazagermocane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the germanium atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium oxides, while reduction can produce germanium hydrides.
Scientific Research Applications
2,2-Dimethyl-6-phenyl-1,3,6,2-dioxazagermocane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-6-phenyl-1,3,6,2-dioxazagermocane involves its interaction with specific molecular targets. The germanium atom in the compound can form stable complexes with various biomolecules, potentially disrupting biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-6-phenyl-1,3,6,2-dioxazasilocane: Similar structure but with silicon instead of germanium.
2,2-Dimethyl-6-phenyl-1,3,6,2-dioxazasilocane: Another similar compound with silicon, often used in similar applications.
Uniqueness
2,2-Dimethyl-6-phenyl-1,3,6,2-dioxazagermocane is unique due to the presence of germanium, which imparts different chemical and physical properties compared to its silicon analogs. This uniqueness makes it valuable for specific applications where germanium’s properties are advantageous.
Properties
CAS No. |
921595-36-0 |
|---|---|
Molecular Formula |
C12H19GeNO2 |
Molecular Weight |
281.91 g/mol |
IUPAC Name |
2,2-dimethyl-6-phenyl-1,3,6,2-dioxazagermocane |
InChI |
InChI=1S/C12H19GeNO2/c1-13(2)15-10-8-14(9-11-16-13)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
InChI Key |
QQHQWDSAGVWACY-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge]1(OCCN(CCO1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![S-1,3-Benzothiazol-2-yl 3-[(2-hydroxypropyl)amino]butanethioate](/img/structure/B14186655.png)



![1,1'-[1,3-Phenylenebis(oxy)]bis(2-phenoxybenzene)](/img/structure/B14186680.png)

![N-[5-(4-cyanophenyl)-2,5-dimethylhex-3-en-2-yl]acetamide](/img/structure/B14186689.png)
![(1E)-1-(1H-indol-3-ylmethylidene)-3-[(E)-1H-indol-3-ylmethylideneamino]thiourea](/img/structure/B14186695.png)
![Carbamic acid, [1-(4-fluorophenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B14186707.png)

![5-Methyl-N-(2-propoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14186729.png)

